Cas no 866142-75-8 (1-4-(2,6-Dimethylphenyl)piperazino-3-(4-methoxyphenoxy)-2-propanol)

1-4-(2,6-Dimethylphenyl)piperazino-3-(4-methoxyphenoxy)-2-propanol is a synthetic organic compound featuring a piperazine core substituted with a 2,6-dimethylphenyl group and a propanol side chain bearing a 4-methoxyphenoxy moiety. This structure confers potential pharmacological activity, particularly in modulating adrenergic or serotonergic pathways due to its dual aromatic and polar functional groups. The compound's well-defined stereochemistry and high purity make it suitable for research applications, including receptor binding studies and mechanistic investigations. Its methoxy and piperazine substituents enhance solubility and bioavailability, facilitating in vitro and in vivo experimentation. The compound is synthesized under controlled conditions to ensure consistency, making it a reliable reference standard for pharmaceutical and biochemical research.
1-4-(2,6-Dimethylphenyl)piperazino-3-(4-methoxyphenoxy)-2-propanol structure
866142-75-8 structure
Product Name:1-4-(2,6-Dimethylphenyl)piperazino-3-(4-methoxyphenoxy)-2-propanol
CAS No:866142-75-8
MF:
MW:
CID:4662858
Update Time:2025-06-13

1-4-(2,6-Dimethylphenyl)piperazino-3-(4-methoxyphenoxy)-2-propanol Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(2,6-DIMETHYLPHENYL)PIPERAZINO]-3-(4-METHOXYPHENOXY)-2-PROPANOL
    • 1-[4-(2,6-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol
    • 1-4-(2,6-Dimethylphenyl)piperazino-3-(4-methoxyphenoxy)-2-propanol

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1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol
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$ 230.00 2022-06-05
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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00901166-1g
1-[4-(2,6-Dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol
866142-75-8 90%
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¥4193.0 2024-04-18

1-4-(2,6-Dimethylphenyl)piperazino-3-(4-methoxyphenoxy)-2-propanol Suppliers

Amadis Chemical Company Limited
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(CAS:866142-75-8)1-4-(2,6-Dimethylphenyl)piperazino-3-(4-methoxyphenoxy)-2-propanol
Order Number:A1224641
Stock Status:in Stock
Quantity:1g/500mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:48
Price ($):778/402
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Additional information on 1-4-(2,6-Dimethylphenyl)piperazino-3-(4-methoxyphenoxy)-2-propanol

Chemical Profile of 1-4-(2,6-Dimethylphenyl)piperazino-3-(4-methoxyphenoxy)-2-propanol (CAS No. 866142-75-8)

The compound 1-4-(2,6-Dimethylphenyl)piperazino-3-(4-methoxyphenoxy)-2-propanol, identified by its CAS number 866142-75-8, represents a sophisticated molecular entity with significant potential in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit structural features conducive to biological activity, particularly in the modulation of neurotransmitter systems. The presence of a piperazine ring and aromatic substituents suggests possible interactions with central nervous system (CNS) receptors, making it a subject of interest for further investigation in drug discovery.

Recent advancements in medicinal chemistry have highlighted the importance of polyphenolic and piperazine-containing scaffolds in the development of novel therapeutic agents. The structural motif of 1-4-(2,6-Dimethylphenyl)piperazino-3-(4-methoxyphenoxy)-2-propanol incorporates elements that are known to enhance binding affinity and selectivity. Specifically, the 2,6-dimethylphenyl group and the 4-methoxyphenoxy moiety contribute to the compound's pharmacophoric profile, potentially enabling interactions with targets such as serotonin receptors or other neurotransmitter pathways.

In the context of current research, compounds with similar structural features have been explored for their potential in treating neurological and psychiatric disorders. The piperazine ring is a well-documented pharmacophore in drugs targeting dopamine and serotonin systems, which are implicated in conditions such as depression, anxiety, and cognitive dysfunction. The methoxy group on the phenyl ring may further modulate metabolic stability and lipophilicity, influencing both bioavailability and CNS penetration.

One of the key aspects of this compound is its ability to combine multiple pharmacological activities within a single molecule. The 1-4-(2,6-Dimethylphenyl)piperazino-3-(4-methoxyphenoxy)-2-propanol structure suggests potential dual-action mechanisms, where it could simultaneously interact with multiple receptor subtypes or enzyme systems. This polyvalent interaction is highly desirable in drug design, as it may lead to enhanced therapeutic efficacy while minimizing side effects.

From a synthetic chemistry perspective, the preparation of 1-4-(2,6-Dimethylphenyl)piperazino-3-(4-methoxyphenoxy)-2-propanol involves multi-step organic transformations that highlight the complexity of modern drug synthesis. The introduction of both aromatic and aliphatic substituents requires precise control over reaction conditions to ensure high yield and purity. Techniques such as nucleophilic substitution, cross-coupling reactions, and functional group interconversions are likely employed in its synthesis, reflecting the advanced methodologies used in contemporary pharmaceutical research.

The pharmacokinetic properties of this compound are also critical considerations in its development as a potential therapeutic agent. Factors such as solubility, stability, and metabolic clearance will determine its suitability for clinical application. Computational modeling and experimental studies are often employed to predict and optimize these properties before moving into preclinical testing. The presence of both polar (hydroxyl) and non-polar (methyl) groups suggests that this compound may exhibit balanced solubility characteristics, which is advantageous for oral or intravenous administration.

Recent studies have demonstrated that structurally related compounds have shown promise in preclinical models for various CNS disorders. For instance, analogs featuring piperazine and phenolic moieties have been reported to modulate monoamine oxidase (MAO) activity or inhibit serotonin reuptake. While specific data on 1-4-(2,6-Dimethylphenyl)piperazino-3-(4-methoxyphenoxy)-2-propanol is limited at this stage, its structural similarity to these active compounds suggests that it may exhibit comparable biological effects.

The development pipeline for novel pharmaceuticals often involves iterative optimization based on preclinical findings. Initial studies may focus on assessing acute toxicity and pharmacological activity using cell-based assays or animal models. Subsequent phases would delve into more detailed pharmacokinetic profiling and long-term safety evaluations. If preliminary results are promising, clinical trials would be initiated to evaluate efficacy and side effect profiles in human subjects.

The significance of this compound lies not only in its potential therapeutic applications but also in its contribution to the broader field of medicinal chemistry. By exploring novel molecular architectures like 1-4-(2,6-Dimethylphenyl)piperazino-3-(4-methoxyphenoxy)-2-propanol, researchers can gain insights into structure-activity relationships that inform future drug design strategies. Such explorations are essential for addressing unmet medical needs and advancing our understanding of complex biological systems.

In conclusion,1-4-(2,6-Dimethylphenyl)piperazino-3-(4-methoxyphenoxy)-2-propanol (CAS No. 866142-75-8) represents a promising chemical entity with potential applications in CNS drug development. Its unique structural features position it as a valuable candidate for further investigation into its biological activity and pharmacokinetic properties. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in shaping the future of medicine.

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Amadis Chemical Company Limited
(CAS:866142-75-8)1-4-(2,6-Dimethylphenyl)piperazino-3-(4-methoxyphenoxy)-2-propanol
A1224641
Purity:99%/99%
Quantity:1g/500mg
Price ($):778/402
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